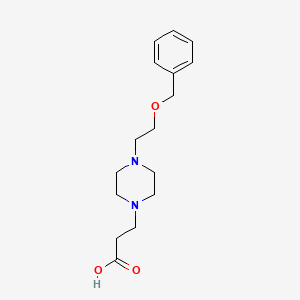![molecular formula C9H12O B14464011 (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde CAS No. 72204-08-1](/img/structure/B14464011.png)
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is known for its applications in various fields of chemistry and industry due to its reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The norbornene framework allows for substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted norbornene derivatives.
科学的研究の応用
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is attributed to the presence of the aldehyde group and the strained bicyclic structure, which makes it a reactive intermediate in various chemical processes .
類似化合物との比較
Similar Compounds
5-Norbornene-2-carboxaldehyde: Shares a similar norbornene framework but lacks the methyl group at the 2-position.
Methyl (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: Contains an ester group instead of an aldehyde group.
Uniqueness
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
特性
CAS番号 |
72204-08-1 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-9(6-10)5-7-2-3-8(9)4-7/h2-3,6-8H,4-5H2,1H3/t7-,8+,9-/m1/s1 |
InChIキー |
OEUNHSRWYZGUDW-HRDYMLBCSA-N |
異性体SMILES |
C[C@@]1(C[C@H]2C[C@@H]1C=C2)C=O |
正規SMILES |
CC1(CC2CC1C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


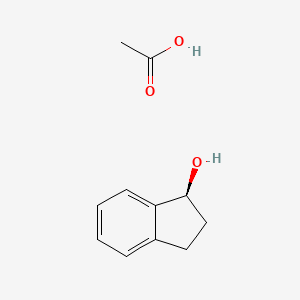
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
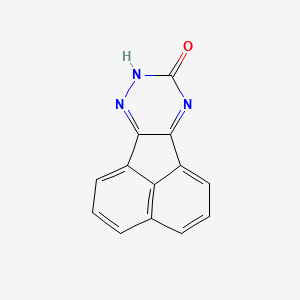
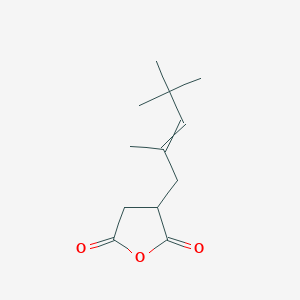
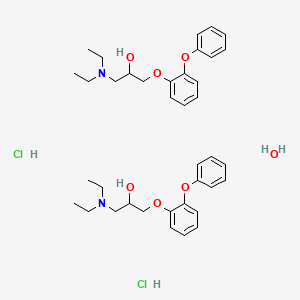
methanone](/img/structure/B14463961.png)
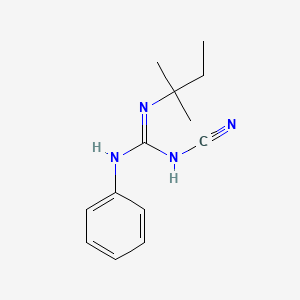
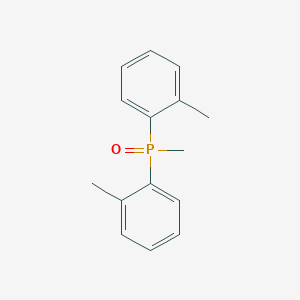
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)


